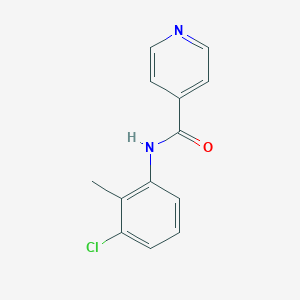

N-(3-chloro-2-methylphenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-2-methylphenyl)isonicotinamide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature. For instance, a series of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide were synthesized through condensation reaction of isoniazide with substituted aldehyde .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.69 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Mechanism of Action

- Nicotinamide is essential for maintaining NAD levels, which are critical for various enzymatic reactions in the body .

- By modulating NAD levels, nicotinamide impacts cellular energy production, DNA repair, and gene expression .

- Nicotinamide affects multiple pathways:

- Impact on Bioavailability : Nicotinamide’s pharmacokinetics influence its availability for cellular processes .

- Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)isonicotinamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and modified for various applications. It has been shown to have potent activity against SIRT6 and potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)isonicotinamide. One area of research is to further investigate the therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is to develop more potent and selective inhibitors of SIRT6 for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to understand the long-term effects of this compound on human health.

Synthesis Methods

N-(3-chloro-2-methylphenyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-2-methylaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. The intermediate is then reacted with isonicotinic acid to produce the final product, this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)isonicotinamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In neurodegenerative disorders, this compound has been shown to protect neurons from damage and improve cognitive function. In metabolic disorders, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity.

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)isonicotinamide has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJSNJVLDXZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)

![3-benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B441250.png)

![Dimethyl 2-[(5-chloro-2-methoxybenzoyl)amino]terephthalate](/img/structure/B441323.png)

![6-Amino-3-tert-butyl-4-pyridin-3-yl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441377.png)

![methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B441390.png)

![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)

![6-(3-iodophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B441409.png)

![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)

![5-ethyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B441456.png)

![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)

![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441482.png)